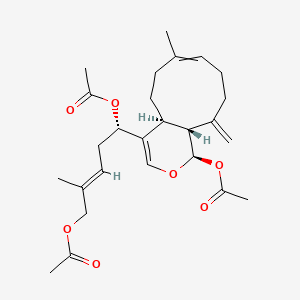

waixenicin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Waixenicin A ist eine aus Meerestieren gewonnene Xenican-Diterpenoidverbindung, die aus der hawaiianischen Weichkoralle Sarcothelia edmondsoni isoliert wurde. Es ist bekannt für seine potente und hochspezifische Hemmung des transienten Rezeptorpotenzial-Melastatin-Subfamilienmitglieds 7 (TRPM7) Ionenkanals, der eine entscheidende Rolle in verschiedenen Zellprozessen spielt, darunter Magnesium- und Calcium-Homöostase, Zellwachstum und Proliferation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die erste asymmetrische Totalsynthese von Waixenicin A wurde durch eine Reihe komplexer Schritte erreicht. Die Synthese beinhaltete die Konstruktion des charakteristischen trans-fusionierten Oxabicyclo[7.4.0]tridecan-Ringsystems über eine diastereoselektive Konjugataddition/Abfangsequenz, gefolgt von einer intramolekularen Alkylierung zur Bildung des neungliedrigen Rings. Ein β-Ketosulfon-Motiv ermöglichte eine effiziente Ringschlussreaktion, und die anschließende radikale Desulfonierung wurde mit minimaler Isomerisierung durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound ist aufgrund seiner komplexen Struktur und der geringen Verfügbarkeit natürlicher Quellen eine Herausforderung. Die Synthese im Labor ist der Extraktion aus natürlichen Quellen vorzuziehen, um die Umweltbelastung von Korallenökosystemen zu vermeiden .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Synthese umfasst mehrere Schritte, wie Konjugataddition, intramolekulare Alkylierung und radikale Desulfonierung .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind β-Ketosulfon, Trimethylsilylethylester und fluoridvermittelte Decarboxylierungsmittel. Die Reaktionsbedingungen beinhalten häufig diastereoselektive Konjugataddition und basengekatalysierte Umlagerung .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die während der Synthese von this compound gebildet werden, sind 9-Deacetoxy-14,15-Deepoxyxeniculin und Xeniafaraunol A, die strukturell verwandte Verbindungen sind .

Wissenschaftliche Forschungsanwendungen

This compound hat bedeutende wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin. Es ist ein potenter Inhibitor des TRPM7-Ionenkanals, was es zu einem wertvollen Werkzeug für die Untersuchung der Ionenkanalpharmakologie und verwandter zellulärer Prozesse macht. In der Medizin hat this compound vielversprechende Ergebnisse bei der Reduzierung von hypoxisch-ischämischen Hirnverletzungen und der Erhaltung langfristiger Verhaltensauswirkungen in Tiermodellen gezeigt . Seine potenziellen entzündungshemmenden und krebshemmenden Eigenschaften haben auch das Interesse von Pharmaunternehmen geweckt .

Wirkmechanismus

This compound übt seine Wirkung durch selektive Hemmung des TRPM7-Ionenkanals aus, der an der Regulierung der Magnesium- und Calcium-Homöostase in Zellen beteiligt ist. Die Hemmung von TRPM7 beeinflusst verschiedene zelluläre Prozesse, darunter Zellwachstum, Proliferation und neuronale Signalübertragung. Dieser Mechanismus ist besonders relevant bei Erkrankungen wie ischämischem und hypoxischem neuronalem Zelltod und Hirnverletzungen .

Analyse Chemischer Reaktionen

Types of Reactions: Waixenicin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The synthesis involves multiple steps, such as conjugate addition, intramolecular alkylation, and radical desulfonylation .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include β-keto sulfone, trimethylsilylethyl ester, and fluoride-mediated decarboxylation agents. The reaction conditions often involve diastereoselective conjugate addition and base-mediated rearrangement .

Major Products Formed: The major products formed during the synthesis of this compound include 9-deacetoxy-14,15-deepoxyxeniculin and xeniafaraunol A, which are structurally related compounds .

Wissenschaftliche Forschungsanwendungen

Waixenicin A has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a potent inhibitor of the TRPM7 ion channel, making it a valuable tool for studying ion channel pharmacology and related cellular processes. In medicine, this compound has shown promise in reducing hypoxic-ischemic brain injury and preserving long-term behavioral outcomes in animal models . Its potential anti-inflammatory and anti-cancer properties have also garnered interest from pharmaceutical companies .

Wirkmechanismus

Waixenicin A exerts its effects by selectively inhibiting the TRPM7 ion channel, which is involved in regulating magnesium and calcium homeostasis in cells. The inhibition of TRPM7 affects various cellular processes, including cell growth, proliferation, and neuronal signaling. This mechanism is particularly relevant in conditions such as ischemic and hypoxic neuronal cell death and brain injury .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu Waixenicin A umfassen andere Xenican-Diterpenoide wie 9-Deacetoxy-14,15-Deepoxyxeniculin und Xeniafaraunol A. Diese Verbindungen weisen strukturelle Ähnlichkeiten auf und stammen ebenfalls aus marinen Quellen .

Einzigartigkeit: this compound ist einzigartig aufgrund seiner hochspezifischen Hemmung des TRPM7-Ionenkanals, die es von anderen Xenican-Diterpenoiden unterscheidet. Seine potente Aktivität und sein spezifisches molekulares Ziel machen es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

Molekularformel |

C26H36O7 |

|---|---|

Molekulargewicht |

460.6 g/mol |

IUPAC-Name |

[(E,5S)-5-[(1R,4aS,11aR)-1-acetyloxy-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-4-yl]-5-acetyloxy-2-methylpent-2-enyl] acetate |

InChI |

InChI=1S/C26H36O7/c1-16-8-7-9-18(3)25-22(12-10-16)23(15-31-26(25)33-21(6)29)24(32-20(5)28)13-11-17(2)14-30-19(4)27/h8,11,15,22,24-26H,3,7,9-10,12-14H2,1-2,4-6H3/b16-8?,17-11+/t22-,24+,25+,26-/m1/s1 |

InChI-Schlüssel |

DCZJIZRGTZFSQY-VWQHOESYSA-N |

Isomerische SMILES |

CC1=CCCC(=C)[C@H]2[C@H](CC1)C(=CO[C@@H]2OC(=O)C)[C@H](C/C=C(\C)/COC(=O)C)OC(=O)C |

Kanonische SMILES |

CC1=CCCC(=C)C2C(CC1)C(=COC2OC(=O)C)C(CC=C(C)COC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.